3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of a methyl group and a butanol moiety under specific conditions such as refluxing in ethanol with a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazine or pyridine rings .
Scientific Research Applications
3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound has a similar pyrazine-pyridine structure but differs in the presence of an imidazole ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound also contains a pyridine ring but is structurally more complex with additional functional groups.
Uniqueness
3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol is unique due to its specific combination of a pyrazine and pyridine ring with a butanol moiety. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
CAS No. |
821783-99-7 |
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Molecular Formula |
C14H18N4O |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-methyl-2-[(5-pyridin-4-ylpyrazin-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C14H18N4O/c1-10(2)13(9-19)18-14-8-16-12(7-17-14)11-3-5-15-6-4-11/h3-8,10,13,19H,9H2,1-2H3,(H,17,18) |
InChI Key |
SYOCLMLCCQJNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CO)NC1=NC=C(N=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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